Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide
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Overview
Description
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The compound has the molecular formula C6H4BBrF3K and a molecular weight of 262.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide can be synthesized through the reaction of 3-bromo-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-bromo-2-fluorophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Isolation of the product by filtration and washing with cold water.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates, including this compound, involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve higher purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving potassium trifluoroborates.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of potassium (3-bromo-2-fluorophenyl)trifluoroboranuide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide group of the compound, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, replacing the halide group.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst
Comparison with Similar Compounds
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide can be compared with other similar compounds such as:
- Potassium 3-bromophenyltrifluoroborate
- Potassium 2-bromo-3-fluorophenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and fluorine atoms on the phenyl ring can lead to unique electronic and steric effects .
Properties
Molecular Formula |
C6H3BBrF4K |
---|---|
Molecular Weight |
280.90 g/mol |
IUPAC Name |
potassium;(3-bromo-2-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BBrF4.K/c8-5-3-1-2-4(6(5)9)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
XGRBSDGUKKHIKW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)Br)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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